molecular formula C14H10Br2 B7883554 1,2-bis(4-bromophenyl)ethene

1,2-bis(4-bromophenyl)ethene

Cat. No. B7883554
M. Wt: 338.04 g/mol
InChI Key: JEHMPNUQSJNJDL-UHFFFAOYSA-N
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Patent
US04335055

Procedure details

0.112 mg (0.5 millimols) of palladium acetate, 10.97 g (50 millimols) of 4-bromobenzoyl chloride, 10.17 g (50 millimols) of 4-bromostyrene and 6.76 g (50 millimols) of N-benzyldimethylamine in 100 m of o-xylene are stirred for 1 hour at 130° C. After having filtered off the amine salt which has precipitated, the filtrate is concentrated and the crude product is recrystallised twice from toluene. 7.8 g (46% of theory) of 4,4'-dibromostilbene are obtained in the form of white flakes; melting point 213.3° C.
Quantity
10.97 g
Type
reactant
Reaction Step One
Quantity
10.17 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
0.112 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=C)=[CH:14][CH:13]=1.C(N(C)C)C1C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:16][C:15]2[CH:18]=[CH:19][C:12]([Br:11])=[CH:13][CH:14]=2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10.97 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
10.17 g
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Name
Quantity
6.76 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C
Name
Quantity
0.112 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After having filtered off the amine salt which
CUSTOM
Type
CUSTOM
Details
has precipitated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallised twice from toluene

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=CC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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